6-bromo-6H-cinnolin-4-one
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Overview
Description
6-Bromo-6H-cinnolin-4-one is a heterocyclic compound with the molecular formula C8H5BrN2O It is a derivative of cinnoline, characterized by the presence of a bromine atom at the 6th position and a keto group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-6H-cinnolin-4-one typically involves the bromination of cinnolin-4-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform, and the temperature is maintained to ensure selective bromination at the 6th position .
Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The bromination reaction is followed by purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-6H-cinnolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-bromo-6H-cinnolin-4-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 6-bromo-6H-cinnolin-4-ol.
Substitution: Formation of various substituted cinnolin-4-one derivatives.
Scientific Research Applications
6-Bromo-6H-cinnolin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 6-bromo-6H-cinnolin-4-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in cellular signaling pathways. The bromine atom and the keto group facilitate binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can modulate various biological processes, including cell growth and differentiation .
Comparison with Similar Compounds
- 6-Chloro-6H-cinnolin-4-one
- 6-Fluoro-6H-cinnolin-4-one
- 6-Iodo-6H-cinnolin-4-one
Comparison: 6-Bromo-6H-cinnolin-4-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
6-bromo-6H-cinnolin-4-one |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-5H |
InChI Key |
ATZLWKOWMICSGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=CC(=O)C2=CC1Br |
Origin of Product |
United States |
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